4-Hydroxybutanethioamide

Descripción general

Descripción

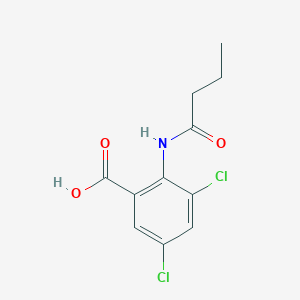

4-Hydroxybutanethioamide is a chemical compound with the molecular formula C4H9NOS . It has an average mass of 119.185 Da and a monoisotopic mass of 119.040482 Da .

Synthesis Analysis

Thioamides, which include 4-Hydroxybutanethioamide, play a crucial role in organic synthesis, serving as key building blocks . They are important in pharmaceutical chemistry and drug design due to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . Several methods have been developed for preparing thioamides using sulfuration agents .

Molecular Structure Analysis

The molecular structure of 4-Hydroxybutanethioamide consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .

Chemical Reactions Analysis

Thioamides, including 4-Hydroxybutanethioamide, are key building blocks in organic synthesis . They are used in various chemical reactions, including those involving sulfuration agents . The exact chemical reactions involving 4-Hydroxybutanethioamide are not specified in the retrieved sources.

Aplicaciones Científicas De Investigación

Metabolism Studies in Gestational Diabetes Treatment :

- 4-Hydroxybutanethioamide derivatives, such as glyburide metabolites, are used in studying the metabolism related to gestational diabetes treatment. Glyburide, a medication for type-2 and gestational diabetes, is metabolized into various hydroxylated derivatives, including 4-Hydroxybutanethioamide related compounds. These studies are significant in understanding the drug's metabolism by the placenta compared to the liver, which is crucial for gestational diabetes treatments (Ravindran et al., 2006).

Tissue Engineering Materials :

- Polyhydroxyalkanoates (PHAs), including poly 4-hydroxybutyrate (P4HB) derived from 4-Hydroxybutanethioamide, are explored for their potential in tissue engineering. These materials are biodegradable and thermoprocessable, making them suitable for medical devices and tissue engineering applications like sutures, cardiovascular patches, and wound dressings (Chen & Wu, 2005).

Research on Hydroxamic Acids in Plant Defense :

- Hydroxamic acids, such as 4-Hydroxybutanethioamide derivatives, play a crucial role in plant defense. These compounds are extensively studied secondary metabolites in cereals, providing resistance against pests, diseases, and contributing to the detoxification of herbicides (Niemeyer, 1988).

Investigation of Drug Degradation and Stability :

- Studies on the degradation and stability of 4-Hydroxybutanethioamide-related compounds, such as 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, help in understanding the intrinsic stability of these molecules. This knowledge is crucial in the development and safe administration of drugs (Santos et al., 2013).

Catalysis and Chemical Synthesis :

- 4-Hydroxybutanethioamide derivatives are used in catalysis and synthesis of various compounds, providing insights into chemical reactions and mechanisms. For example, the reaction of 4-(phenylimino)butan-2-ol with ammonium polysulfide yields 3-hydroxy-N-phenylbutanethioamide, offering a method for the preparation of thiobenzamides (Mlostoń et al., 2005).

Safety And Hazards

Direcciones Futuras

While the future directions specific to 4-Hydroxybutanethioamide are not explicitly mentioned in the retrieved sources, it is known that thioamides, including 4-Hydroxybutanethioamide, have significant potential in the field of pharmaceutical chemistry and drug design . Their ability to mimic the amide function in biomolecules while retaining or developing biological activity makes them promising candidates for future research and development .

Propiedades

IUPAC Name |

4-hydroxybutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNXPRSJULWBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=S)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybutanethioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)

![Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1523043.png)

![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)

![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)